molecular formula C19H24N2S B13951055 Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- CAS No. 63834-13-9

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-

Katalognummer: B13951055
CAS-Nummer: 63834-13-9
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: JTJURXUHFKXPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- typically involves the cyclization of 3-amino-3’-nitro-2,2’-dipyridinyl sulfide and 3,3’-dinitro-2,2’-dipyridinyl disulfide, followed by various alkylation and arylation reactions . The reaction conditions often include the use of sodium 3-amino-2-pyridinethiolate and 2-chloro-3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .

Wissenschaftliche Forschungsanwendungen

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- has been extensively studied for its applications in several scientific fields:

Wirkmechanismus

The mechanism of action of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. It is known to interact with dopaminergic receptors, which play a crucial role in its neuroleptic effects . Additionally, the compound can modulate other cellular pathways, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the unique properties of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-.

Eigenschaften

CAS-Nummer

63834-13-9

Molekularformel

C19H24N2S

Molekulargewicht

312.5 g/mol

IUPAC-Name

N,N-diethyl-2-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C19H24N2S/c1-5-20(6-2)19(3,4)21-15-11-7-9-13-17(15)22-18-14-10-8-12-16(18)21/h7-14H,5-6H2,1-4H3

InChI-Schlüssel

JTJURXUHFKXPOT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(C)(C)N1C2=CC=CC=C2SC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.